molecular formula C10H9NO7 B8658293 Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester CAS No. 125629-04-1

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester

Cat. No. B8658293
CAS RN: 125629-04-1
M. Wt: 255.18 g/mol
InChI Key: ACPFYBYFZMSBCK-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester is a useful research compound. Its molecular formula is C10H9NO7 and its molecular weight is 255.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneacetic acid, 3,4-dihydroxy-5-nitro-alpha-oxo-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

125629-04-1

Molecular Formula

C10H9NO7

Molecular Weight

255.18 g/mol

IUPAC Name

ethyl 2-(3,4-dihydroxy-5-nitrophenyl)-2-oxoacetate

InChI

InChI=1S/C10H9NO7/c1-2-18-10(15)8(13)5-3-6(11(16)17)9(14)7(12)4-5/h3-4,12,14H,2H2,1H3

InChI Key

ACPFYBYFZMSBCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 17.2 g of ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate in 100 ml of dry acetonitrile and 100 ml of dry toluene is treated with 10.53 g of sodium iodide and 11.9 g of silicon tetrachloride and heated under reflux for 47 hours. The reaction mixture is then evaporated and the residue is distilled six times with 200 ml of toluene each time. The residue obtained is partitioned between water and ether and filtered through a filter aid of diatomaceous earth. The ethereal phase is washed four times with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated. The oily residue is treated three times with ether and active carbon. There is obtained ethyl 3,4-dihydroxy-5-nitrophenylglyoxylate of m.p. 77°-79° (from ether/n-hexane).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A suspension of 17.2 g of ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate in 100 of dry acetonitrile and 100 ml of dry toluene is treated with 10.53 g of sodium iodide and 11.9 g of silicon tetrachloride and heated under reflux for 47 hours. The reaction mixture is then evaporated and the residue is distilled six times with 200 ml of toluene each time. The residue obtained is partitioned between water and ether and filtered through a filter aid of diatomaceous earth. The ethereal phase is washed four times with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated. The oily residue is treated three times with ether and active carbon. There is obtained ethyl 3,4-dihydroxy-5-nitrophenylglyoxylate of m.p. 77°-79° (from ether/n-hexane).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Two

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